![molecular formula C7H12F2O B1435739 3,3-Difluoro-2,2-dimethylpentanal CAS No. 2060030-39-7](/img/structure/B1435739.png)
3,3-Difluoro-2,2-dimethylpentanal
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Overview
Description
3,3-Difluoro-2,2-dimethylpentanal (CAS Number: 2060030-39-7) is a highly reactive compound that belongs to the class of alpha, beta-unsaturated aldehydes . It has a molecular weight of 150.17 .
Molecular Structure Analysis
The IUPAC name for this compound is the same, and its InChI code is 1S/C7H12F2O/c1-4-7(8,9)6(2,3)5-10/h5H,4H2,1-3H3 .Scientific Research Applications
Environmental Degradation and Fate
Microbial Degradation of Polyfluoroalkyl Chemicals : Studies have investigated the environmental biodegradability of polyfluoroalkyl chemicals, highlighting the role of microbial degradation in transforming these chemicals into perfluoroalkyl carboxylic and sulfonic acids. This research provides insights into the environmental fate and effects of fluorinated precursors and their degradation pathways, half-lives, and potential intermediates and products (Liu & Avendaño, 2013).
Health and Environmental Risks of Alternatives
Health Risks of Novel Fluorinated Alternatives : Investigations into the sources, distribution, and health risks associated with novel fluorinated alternatives to legacy per- and polyfluoroalkyl substances (PFASs) have been conducted. These studies suggest that alternatives exhibit comparable or more serious potential toxicity, indicating the need for further toxicological studies (Wang et al., 2019).
Analytical Techniques and Environmental Monitoring
Analytical Approaches to Emerging Fluoroalkylether Substances : Critical reviews have been done on the analysis of emerging fluoroalkylether substances, including methodologies for their detection and quantification in environmental and biomonitoring samples. This research addresses the challenges in monitoring the environmental presence and impacts of novel PFASs, providing a foundation for future studies on compounds like 3,3-Difluoro-2,2-dimethylpentanal (Munoz et al., 2019).
Poly(dimethylsiloxane) (PDMS) for Biological Studies
Microfluidic Devices in PDMS for Biological Research : The use of PDMS-based microfluidic systems for biological studies highlights the integration of fluorinated chemicals in the development of lab-on-a-chip devices for various biological assays, including cell sorting and manipulation, protein, and DNA separation, and combinatorial screening (Sia & Whitesides, 2003).
Organic Synthesis and Material Science
CF Bond Activation in Organic Synthesis : Reviews on the activation of CF bonds in aliphatic fluorides for the synthesis of new fluorinated building blocks outline the methodologies for incorporating fluorine into organic compounds, which could be relevant for derivatives like this compound (Shen et al., 2015).
properties
IUPAC Name |
3,3-difluoro-2,2-dimethylpentanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c1-4-7(8,9)6(2,3)5-10/h5H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUOEWBLBUEUQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C)C=O)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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